molecular formula C36H61N5O7S B1676965 Narlaprevir CAS No. 865466-24-6

Narlaprevir

Cat. No. B1676965
CAS RN: 865466-24-6
M. Wt: 708 g/mol
InChI Key: RICZEKWVNZFTNZ-LFGITCQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Narlaprevir (trade name Arlansa, codenamed SCH 900518) is an inhibitor of NS3/4A serine protease. It is intended for the treatment of chronic hepatitis C caused by genotype 1 virus in combination with other antiviral drugs . It is the first Russian tableted medication for the treatment of chronic hepatitis C .


Synthesis Analysis

Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir . The synthesis of Narlaprevir involves the exploration of a synthetic sequence for preparation that required no silica gel purification for the entire synthesis .


Molecular Structure Analysis

The molecular formula of Narlaprevir is C36H61N5O7S . The exact mass is 707.43 and the molecular weight is 707.972 . The crystal structure of SARS-CoV-2 main protease with narlaprevir has been determined .


Chemical Reactions Analysis

Narlaprevir inhibits viral replication in infected host cells. The mechanism of inhibition involves reversible covalent binding of narlaprevir with NS3 protease active site via the ketoamide functional group .


Physical And Chemical Properties Analysis

Narlaprevir is a solid substance . It is soluble in DMSO at a concentration of ≥ 50 mg/mL . The elemental analysis of Narlaprevir is C, 61.08; H, 8.69; N, 9.89; O, 15.82; S, 4.53 .

Scientific Research Applications

Treatment of Chronic Hepatitis C

Narlaprevir, also known by the trade name Arlansa and codenamed SCH 900518, is an inhibitor of NS3/4A serine protease . It is primarily used in the treatment of chronic hepatitis C caused by genotype 1 virus . It is often used in combination with other antiviral drugs . Notably, Narlaprevir is the first Russian tableted medication for the treatment of chronic hepatitis C .

Inhibitor of HCV NS3 Protease

Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease . This protease is based on boceprevir, another antiviral drug . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics .

Potential Treatment for COVID-19

Recent research has shown that Narlaprevir could potentially be used in the treatment of COVID-19 . It has been found to show moderate inhibitory activity against SARS-CoV-2 Mpro, with an IC50 value of 16.11 M .

Covalent Hybrid Inhibitors of SARS-CoV-2 Main Protease

Narlaprevir has been used in the design and characterization of covalent hybrid inhibitors of SARS-CoV-2 main protease . These inhibitors, created by splicing components of hepatitis C protease inhibitors boceprevir and narlaprevir, exhibit comparable antiviral properties in vitro relative to PF-07321332 .

Research Tool in Virology

Due to its antiviral properties, Narlaprevir can be used as a research tool in virology . It can help scientists understand the mechanisms of viral replication and transcription .

Drug Repurposing

Narlaprevir’s potential for repurposing is currently being explored . As an approved drug with known safety and efficacy profiles, it could be repurposed for emergent treatment of new diseases, such as COVID-19 .

Mechanism of Action

Target of Action

Narlaprevir primarily targets the NS3/4A serine protease of the hepatitis C virus . This protease plays a crucial role in the viral life cycle, as it is responsible for processing the viral polyprotein into individual proteins that are necessary for viral replication .

Mode of Action

Narlaprevir inhibits the NS3/4A serine protease, thereby preventing the cleavage of the viral polyprotein and the formation of functional viral proteins . The mechanism of inhibition involves reversible covalent binding of narlaprevir with the active site of the NS3 protease via the ketoamide functional group . This effectively blocks the cleavage process, disrupting viral replication .

Biochemical Pathways

The inhibition of the NS3/4A serine protease by narlaprevir disrupts the normal life cycle of the hepatitis C virus. The NS3/4A serine protease is responsible for the digestion of viral polyproteins into active viral nonstructural proteins, which are critical for viral replication and transcription . By inhibiting this protease, narlaprevir prevents the formation of these nonstructural proteins, thereby inhibiting viral replication .

Pharmacokinetics

Narlaprevir is administered orally and has extensive hepatic metabolism through oxidation, reduction, and N-dealkylation, primarily involving the CYP3A4 enzyme . It has a high protein binding rate of 86.5–91.4% . The majority of the drug is excreted in the feces (81.1%), with a small amount excreted in the urine (3.14%) . These pharmacokinetic properties influence the bioavailability of narlaprevir and its effectiveness in inhibiting the hepatitis C virus.

Result of Action

The result of narlaprevir’s action is a reduction in the viral load within the patient’s body . By inhibiting the NS3/4A serine protease and disrupting the viral life cycle, narlaprevir prevents the replication of the hepatitis C virus . This leads to a decrease in the number of viral particles, reducing the severity of the infection .

Action Environment

The action of narlaprevir can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism and efficacy of narlaprevir . Additionally, patient-specific factors such as age, liver function, and the presence of other diseases can also impact the effectiveness and stability of narlaprevir .

Safety and Hazards

Narlaprevir has some contraindications. In particular, it should not be used in pregnancy or lactation, children up to 18 years of age, severe neutropenia, liver failure, prior treatment with HCV protease inhibitors, lactase deficiency, lactose intolerance, glucose-galactose malabsorption .

Future Directions

Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir and now is in phase III clinical trials . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics . This suggests that Narlaprevir could have potential applications in the treatment of other diseases, such as COVID-19 .

properties

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025746
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narlaprevir

CAS RN

865466-24-6
Record name Narlaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865466-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narlaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARLAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narlaprevir
Reactant of Route 2
Narlaprevir
Reactant of Route 3
Narlaprevir
Reactant of Route 4
Narlaprevir
Reactant of Route 5
Narlaprevir
Reactant of Route 6
Narlaprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.